molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline

Cat. No. B1385420
CAS RN: 1040682-51-6
M. Wt: 289.8 g/mol
InChI Key: LJRPSSAKHYYGHW-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline” is a complex organic compound. It contains a chloro-methylphenoxy group, an ethyl group, and a dimethylaniline group . This suggests that it might have properties similar to other compounds with these groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized similarly to other phenoxy and aniline compounds. For instance, a related compound, “N-alkyl-N,N-dimethylphenoxyammonium”, was synthesized with a (4-chloro-2-methylphenoxy)acetate anion .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound likely has a phenyl ring (from the aniline group), an ether group (from the phenoxy group), and a chloro group .

Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

  • Research demonstrates the synthesis and molecular structure analysis of compounds similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, indicating their potential as starting materials for various chemical compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

2. Carcinogenic Properties and Metabolism Studies

3. DNA Adduct Formation and Carcinogenic Potential

  • Recent research has highlighted the potential carcinogenicity of similar aromatic amines, focusing on their ability to form DNA adducts, which are critical for understanding their role in carcinogenesis (Gonçalves, Beland, & Marques, 2001).

4. Development of Novel Organic Synthesis Methods

  • Innovative methods for synthesizing N,N-dimethylaniline derivatives, which are closely related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, have been developed. These methods have potential applications in organic synthesis (Taeufer & Pospech, 2020).

5. Biotransformation and Metabolite Analysis

  • Research has also focused on the biotransformation of related compounds, leading to the identification of modified anilines as metabolites, which provides insights into their catabolic degradation and potential carcinogenic pathways (Kolar & Schlesiger, 1975).

6. Investigation of DNA Interaction and Carcinogenesis

  • A detailed study of DNA adducts formed by similar amines highlights the significance of these interactions in the context of carcinogenesis, underscoring the importance of chemical structure in determining the biological activity of these compounds (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRPSSAKHYYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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